7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Overview
Description
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one (7-QBO) is a novel quinoline compound that has recently been studied for its potential applications in a variety of scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, the compound serves as a model for in silico studies to predict the behavior of similar molecules in biological systems or material applications. This can accelerate the discovery and optimization of new compounds with desired properties.
Each of these applications leverages the unique chemical structure of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one to explore and develop new scientific frontiers .
Mechanism of Action
Target of Action
It is structurally similar to aripiprazole , which targets histamine H1 receptors and serotonin receptors .
Mode of Action
Aripiprazole, a structurally similar compound, acts as a serotonergic agonist and h1-receptor antagonist . As a serotonergic agonist, it mimics the effects of serotonin by stimulating the physiologic activity at the cell receptors .
Biochemical Pathways
Aripiprazole, a structurally similar compound, affects the histaminergic and serotonergic pathways .
Pharmacokinetics
The molecular weight of the compound is 37641 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
Aripiprazole, a structurally similar compound, is used for the treatment of schizophrenia and other mood disorders , suggesting potential neuropsychiatric effects.
Action Environment
The compound is recommended to be stored at 2-8°c , indicating that temperature may affect its stability.
properties
IUPAC Name |
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZJLWJYPLYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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